Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl1-acetyl-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds
Preparation Methods
The synthesis of tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for nicotinic acetylcholine receptors, influencing synaptic transmission in the central and peripheral nervous systems . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate:
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate:
Tert-butyl1-acetyl-3-azabicyclo[32
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-10(16)14-6-5-11(7-14)8-15(9-14)12(17)18-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
RLVRJPRJSWIHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(C1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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